molecular formula C12H20Cl2N2 B170269 1-Benzyl-1,4-diazepane dihydrochloride CAS No. 199672-26-9

1-Benzyl-1,4-diazepane dihydrochloride

Cat. No. B170269
M. Wt: 263.2 g/mol
InChI Key: GFWUOEIJRTXLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Benzodiazepines, which include 1-Benzyl-1,4-diazepane dihydrochloride, are commonly found in biologically active compounds and pharmaceutical agents . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4-diazepane dihydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepines, including compounds like 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds recognized for a wide spectrum of biological activities. They hold significant value in medicinal chemistry due to their diverse pharmacological properties. Researchers have been engaged in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades, reflecting their importance. These compounds exhibit a range of biological activities, such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activities underscores their potential utility in pharmaceutical applications. 1,4-Diazepine derivatives with pronounced biological activities are promising candidates for further exploration and development in drug discovery and development (Rashid et al., 2019).

Environmental Impact and Transformation

The environmental occurrence and fate of benzodiazepine derivatives, closely related to 1-Benzyl-1,4-diazepane dihydrochloride, have been a subject of interest. These compounds are prescribed in large quantities worldwide, potentially acting as emerging environmental contaminants. Research has focused on their presence in wastewater, surface water, and their removal during water treatment processes. Studies reveal the recalcitrant nature of benzodiazepine derivatives, highlighting the need for effective removal techniques, such as biological treatment combined with photochemical treatment and adsorption to activated carbon, to mitigate their environmental impact. This research area is critical for understanding and managing the environmental risks associated with the widespread use of benzodiazepines (Kosjek et al., 2012).

Synthesis from O-Phenylenediamines

O-Phenylenediamines serve as precursors for the synthesis of a variety of heterocyclic compounds, including benzodiazepines. The condensation of o-phenylenediamines with different electrophilic reagents facilitates the synthesis of benzodiazepines, highlighting the versatility and utility of o-phenylenediamines in heterocyclic chemistry. This approach offers a strategic pathway for generating benzodiazepine derivatives, contributing to the expansion of available compounds for further biological and pharmaceutical evaluation. The synthesis of benzodiazepines from o-phenylenediamines exemplifies the synthetic flexibility and potential for producing biologically active compounds within this chemical class (Ibrahim, 2011).

Future Directions

Benzodiazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1-benzyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUOEIJRTXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590449
Record name 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,4-diazepane dihydrochloride

CAS RN

199672-26-9
Record name 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.